ケノデオキシコール酸

概要

説明

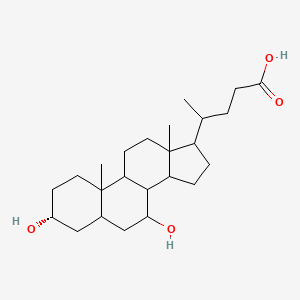

ケノデオキシコール酸、別名ケノジオールは、肝臓で合成される天然の胆汁酸です。主に手術に適さない患者におけるコレステロール胆石の溶解に使用されます。ケノデオキシコール酸は、ヒトの体に見られる主要な胆汁酸の1つであり、脂肪の消化と吸収に重要な役割を果たします。

科学的研究の応用

Chenodiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of cholesterol gallstones and cerebrotendinous xanthomatosis, a rare genetic disorder of cholesterol metabolism . In chemistry, chenodiol is studied for its role in the synthesis of other bile acids and its potential as a therapeutic agent. In biology, it is used to study the mechanisms of bile acid metabolism and its effects on the gut microbiome .

作用機序

ケノデオキシコール酸は、肝臓におけるコレステロールとコール酸の合成を抑制することにより、その効果を発揮し、コレステロール不飽和胆汁の産生を増加させます。このプロセスは、コレステロール胆石を溶解するのに役立ちます。 さらに、ケノデオキシコール酸は腸におけるコレステロールの吸収を阻害し、胆石の形成をさらに抑制します 。 関与する分子標的と経路には、コレステロール合成酵素の抑制と胆汁酸輸送タンパク質の調節が含まれます .

類似化合物の比較

ケノデオキシコール酸は、ウルソデオキシコール酸、コール酸、オベチコール酸などの他の胆汁酸と比較されることがよくあります。 これらの化合物はすべて胆汁関連の疾患の治療に使用されますが、ケノデオキシコール酸は、コレステロール胆石の溶解における特定の用途と、脳腱黄腫の治療における有効性においてユニークです 。 たとえば、ウルソデオキシコール酸は、原発性胆汁性胆管炎に頻繁に使用され、作用機序が異なります .

類似化合物のリスト:- ウルソデオキシコール酸

- コール酸

- オベチコール酸

生化学分析

Biochemical Properties

Chenodeoxycholic acid functions as a surfactant, forming micelles with fats to facilitate lipid digestion. It interacts with several enzymes and proteins, including cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the initial step in bile acid synthesis from cholesterol . Additionally, chenodeoxycholic acid can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . These conjugated forms are more water-soluble and remain ionized at the usual pH in the intestine, aiding in their retention in the gastrointestinal tract until reabsorption in the ileum .

Cellular Effects

Chenodeoxycholic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . Activation of FXR by chenodeoxycholic acid leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1) expression, thereby reducing bile acid synthesis . Additionally, chenodeoxycholic acid has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .

Molecular Mechanism

At the molecular level, chenodeoxycholic acid exerts its effects through binding interactions with various biomolecules. It activates the farnesoid X receptor (FXR), leading to the transcriptional regulation of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . Chenodeoxycholic acid also inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), reducing the conversion of cholesterol to bile acids . Furthermore, it can modulate the activity of other nuclear receptors and signaling pathways, influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chenodeoxycholic acid can vary over time. Studies have shown that chenodeoxycholic acid is relatively stable and can maintain its activity over extended periods . Its effects on cellular function may change over time due to factors such as degradation, metabolism, and cellular adaptation . Long-term exposure to chenodeoxycholic acid has been associated with changes in gene expression and cellular metabolism, highlighting the importance of temporal considerations in experimental studies .

Dosage Effects in Animal Models

The effects of chenodeoxycholic acid can vary with different dosages in animal models. In a rabbit model of osteoarthritis, intra-articular injection of chenodeoxycholic acid at doses of 10 mg/kg or 50 mg/kg significantly reduced cartilage degradation and inflammation . Higher doses of chenodeoxycholic acid may lead to toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

Chenodeoxycholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions involving cholesterol 7α-hydroxylase (CYP7A1) and other enzymes . It can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . In the intestine, chenodeoxycholic acid is reabsorbed along with dietary fats and undergoes enterohepatic circulation . A portion of chenodeoxycholic acid is metabolized by gut microbiota to form secondary bile acids, such as lithocholic acid .

Transport and Distribution

Chenodeoxycholic acid is well absorbed from the small intestine and taken up by the liver, where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, a portion of chenodeoxycholic acid escapes to the colon and is converted by bacterial action to lithocholic acid . The transport and distribution of chenodeoxycholic acid within cells and tissues are facilitated by specific transporters and binding proteins, ensuring its proper localization and function .

Subcellular Localization

Within cells, chenodeoxycholic acid is primarily localized in the liver, where it is synthesized and conjugated with taurine or glycine . It is then transported to the bile ducts and released into the intestine . In the intestine, chenodeoxycholic acid interacts with dietary fats and is reabsorbed into the enterohepatic circulation . The subcellular localization of chenodeoxycholic acid is crucial for its activity and function, as it ensures its proper interaction with target biomolecules and cellular compartments .

準備方法

合成経路と反応条件: ケノデオキシコール酸は、さまざまな方法で合成できます。一般的な方法の1つは、動物の胆汁、特に豚からのケノデオキシコール酸の抽出と精製です。 このプロセスには、鹸化、pH調整、脱色、脱脂、シリカゲルカラムを使用した精製などの手順が含まれます 。 別の方法は、ケノデオキシコール酸の化学合成で、酸化、還元、結晶化のいくつかの手順が含まれます .

工業生産方法: ケノデオキシコール酸の工業生産には、通常、動物の胆汁からのケノデオキシコール酸の抽出と、高純度の製品を得るための精製プロセスが含まれます。 生産プロセスは、環境に優しく、安全で、費用対効果が高く設計されており、大規模生産に適しています .

化学反応解析

反応の種類: ケノデオキシコール酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、合成と治療用途への改変に不可欠です。

一般的な試薬と条件: ケノデオキシコール酸を含む反応で使用される一般的な試薬には、酸化剤、還元剤、触媒などがあります。反応条件には、通常、目的の化学変換を確保するために、制御された温度、pHレベル、特定の溶媒が含まれます。

生成される主な生成物: これらの抱合体は、生物学的活性と治療用途にとって重要です .

科学研究への応用

ケノデオキシコール酸は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。 医学では、コレステロール胆石と、コレステロール代謝のまれな遺伝性疾患である脳腱黄腫の治療に使用されます 。化学では、ケノデオキシコール酸は、他の胆汁酸の合成における役割と、治療薬としての可能性について研究されています。 生物学では、胆汁酸代謝のメカニズムとその腸内細菌叢への影響を研究するために使用されます .

化学反応の分析

Types of Reactions: Chenodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification for therapeutic applications.

Common Reagents and Conditions: Common reagents used in the reactions involving chenodiol include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and specific solvents to ensure the desired chemical transformations.

Major Products Formed: These conjugates are crucial for its biological activity and therapeutic applications .

類似化合物との比較

Chenodiol is often compared with other bile acids such as ursodeoxycholic acid, cholic acid, and obeticholic acid. While all these compounds are used for the treatment of bile-related disorders, chenodiol is unique in its specific application for cholesterol gallstone dissolution and its effectiveness in treating cerebrotendinous xanthomatosis . Ursodeoxycholic acid, for example, is more commonly used for primary biliary cirrhosis and has a different mechanism of action .

List of Similar Compounds:- Ursodeoxycholic acid

- Cholic acid

- Obeticholic acid

特性

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020260 | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0899 mg/mL | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

474-25-9 | |

| Record name | Chenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chenodiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171, 165 - 167 °C | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)

![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)

![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)